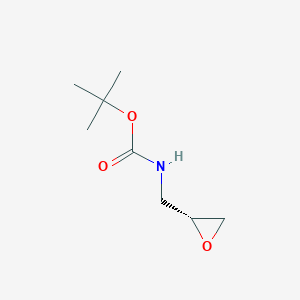![molecular formula C8H17NO2Si B132372 Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) CAS No. 153362-12-0](/img/structure/B132372.png)
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in a variety of fields. This compound is also known as TMS-cyclopropane and is commonly used as a reagent in organic synthesis. In
作用機序
The mechanism of action of TMS-cyclopropane involves the activation of carbon-carbon bonds in the cyclopropane ring. This activation allows for the formation of new chemical bonds with other molecules, leading to the synthesis of new compounds. The reaction proceeds via a cyclopropane ring-opening mechanism, which is facilitated by the presence of the trimethylsilyl group.
生化学的および生理学的効果
TMS-cyclopropane has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be a relatively stable compound under normal laboratory conditions. It is not known to be toxic or carcinogenic, and it does not pose a significant risk to human health or the environment.
実験室実験の利点と制限
TMS-cyclopropane has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available from commercial suppliers. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TMS-cyclopropane has some limitations. It is not a particularly reactive reagent and may require the use of additional catalysts or conditions to achieve high yields of desired products.
将来の方向性
There are several potential directions for future research on TMS-cyclopropane. One area of interest is the development of new synthetic methods that utilize TMS-cyclopropane as a key reagent. Another area of interest is the exploration of TMS-cyclopropane as a potential drug candidate or as a tool for studying biological systems. Additionally, further studies may be needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-cyclopropane.
In conclusion, TMS-cyclopropane is a chemical compound that has been the subject of scientific research due to its potential applications in organic synthesis and other fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMS-cyclopropane have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of TMS-cyclopropane involves the reaction of cyclopropanecarboxylic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide. The yield of TMS-cyclopropane can be improved by using a higher concentration of trimethylsilylamine and a lower concentration of cyclopropanecarboxylic acid.
科学的研究の応用
TMS-cyclopropane has been widely used in organic synthesis as a reagent for the preparation of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. TMS-cyclopropane has also been used in the development of new methods for the synthesis of complex molecules.
特性
IUPAC Name |
methyl 1-(trimethylsilylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-11-7(10)8(5-6-8)9-12(2,3)4/h9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHCIBXBANSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

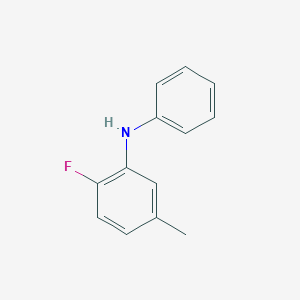
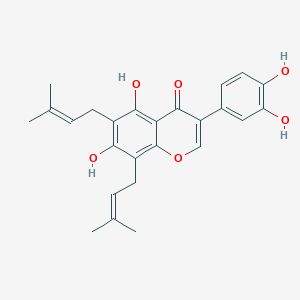
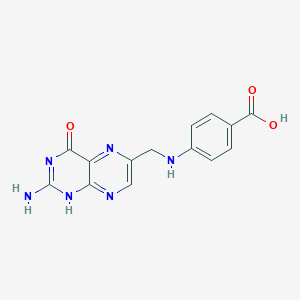
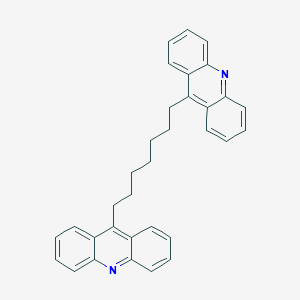
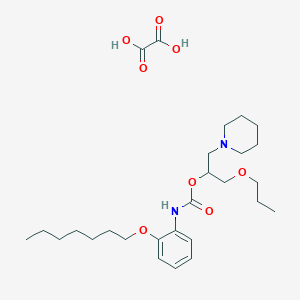
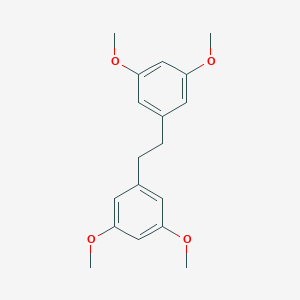
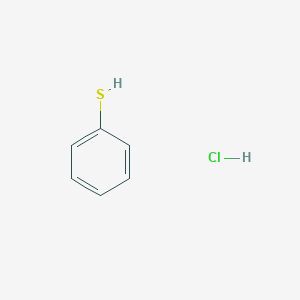
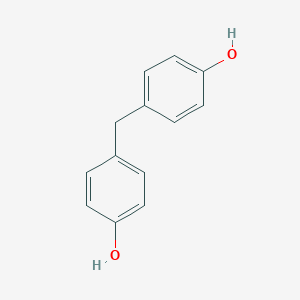
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
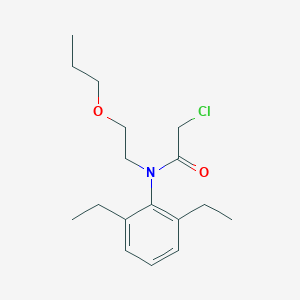
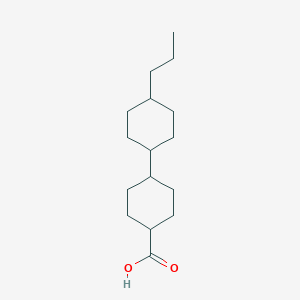
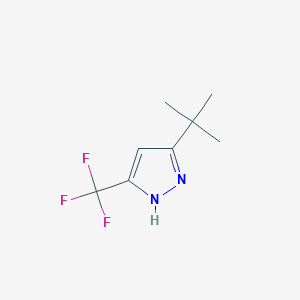
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
